

Technical Guide: Physicochemical Properties of Ethyl 4-acetamidobenzoate

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Compound of Interest

Compound Name: Ethyl 4-acetamidobenzoate

Cat. No.: B195670

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise overview of the fundamental physicochemical properties of **Ethyl 4-acetamidobenzoate**, a compound of interest in various research and development applications. The primary focus is on its molecular formula and molecular weight, presented in a clear, tabular format for ease of reference. Additionally, a logical workflow for the determination of these properties is provided.

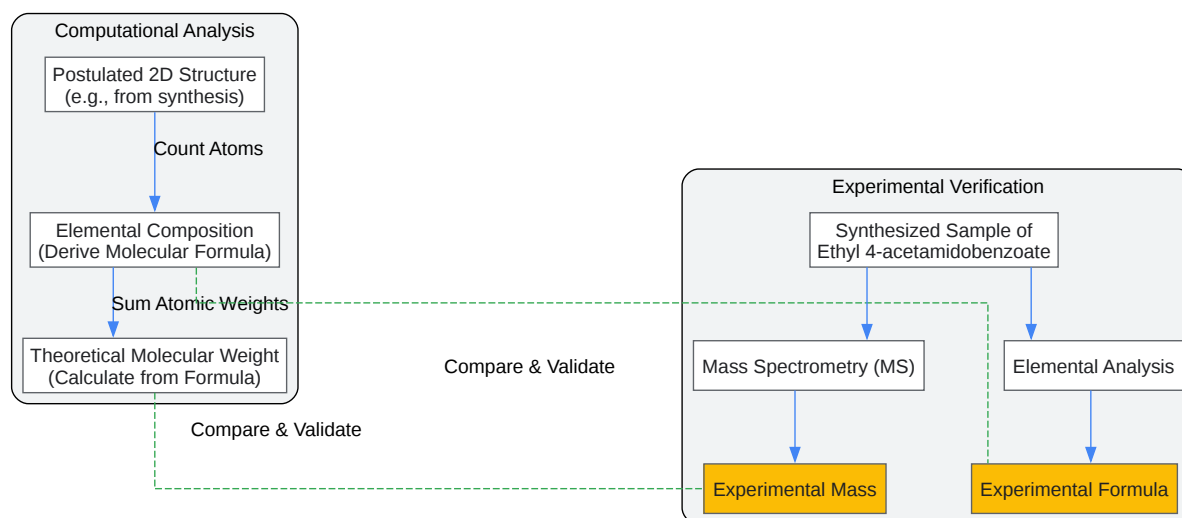
Core Molecular Data

Ethyl 4-acetamidobenzoate is an organic compound that can be identified by several key quantitative descriptors. These fundamental properties are crucial for experimental design, stoichiometric calculations, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[1] [2] [3] [4] [5]
Molecular Weight	207.23 g/mol	[1] [2] [3] [4]
Monoisotopic Mass	207.08954328 Da	[1]
CAS Number	5338-44-3	[2] [3] [4] [5]

Methodological Workflow for Property Determination

The determination of a compound's molecular formula and weight follows a structured analytical process. This typically involves computational prediction based on a known structure, followed by experimental verification.



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References

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